Spectroscopic Characterization of 2-Ethyl-2-methylsuccinonitrile: A Technical Guide
Spectroscopic Characterization of 2-Ethyl-2-methylsuccinonitrile: A Technical Guide
Introduction
2-Ethyl-2-methylsuccinonitrile, with the CAS number 4172-97-8, is a dinitrile compound featuring a quaternary carbon substituted with both an ethyl and a methyl group.[1][2] Its chemical structure presents a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and quality control in various research and development applications, including its role as a potential intermediate in pharmaceutical synthesis. This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethyl-2-methylsuccinonitrile, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures.
Molecular Structure and Isomerism
The molecular structure of 2-Ethyl-2-methylsuccinonitrile is foundational to understanding its spectroscopic properties. The central quaternary carbon atom is a key feature, influencing the electronic environment of neighboring atoms.
Caption: Molecular structure of 2-Ethyl-2-methylsuccinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for 2-Ethyl-2-methylsuccinonitrile, the following data is predicted based on established chemical shift principles and data from structurally related compounds like succinonitrile.[3]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-Ethyl-2-methylsuccinonitrile is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.70 | Singlet | 2H | -CH₂ -CN | Protons on the carbon adjacent to a nitrile group are deshielded and typically appear in the 2-3 ppm range.[3][4] The singlet multiplicity is due to the absence of adjacent protons. |
| ~1.80 | Quartet | 2H | -CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet. |
| ~1.40 | Singlet | 3H | -CH₃ | The methyl protons attached to the quaternary carbon are isolated and thus appear as a singlet. |
| ~1.00 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in its unique chemical environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~120 | C N | The carbon atoms of the nitrile groups typically resonate in the 115-125 ppm region.[3] |
| ~118 | C N | A second, distinct signal is expected for the other nitrile carbon due to the overall asymmetry of the molecule. |
| ~45 | Quaternary C | The chemical shift of the quaternary carbon is influenced by its alkyl and cyano substituents. |
| ~35 | -C H₂-CN | The methylene carbon adjacent to the nitrile is deshielded. |
| ~30 | -C H₂-CH₃ | The methylene carbon of the ethyl group. |
| ~25 | -C H₃ | The methyl carbon attached to the quaternary center. |
| ~10 | -CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of a liquid sample like 2-Ethyl-2-methylsuccinonitrile is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5][6][7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
Acquire the Free Induction Decay (FID) using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Ethyl-2-methylsuccinonitrile, the most prominent feature will be the nitrile group absorption.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2245 | Strong, Sharp | C≡N stretch | The carbon-nitrogen triple bond in saturated nitriles exhibits a characteristic strong and sharp absorption in the 2260-2240 cm⁻¹ region.[8][9] |
| 2970-2850 | Medium | C-H stretch (sp³) | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~1460 | Medium | C-H bend (CH₂) | Scissoring vibration of the methylene groups. |
| ~1380 | Medium | C-H bend (CH₃) | Bending vibration of the methyl groups. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample with minimal preparation.[10]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of 2-Ethyl-2-methylsuccinonitrile directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of 2-Ethyl-2-methylsuccinonitrile is C₇H₁₀N₂.[2] The nominal molecular weight is 122 g/mol . In an electron ionization (EI) mass spectrum, the following key fragments are predicted:
| m/z | Proposed Fragment | Rationale |
| 122 | [C₇H₁₀N₂]⁺ | Molecular ion (M⁺). This may be of low abundance or absent, as is common for nitriles.[3] |
| 121 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation pathway for nitriles.[3] |
| 107 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 93 | [M-C₂H₅]⁺ | Loss of an ethyl radical, representing a stable fragmentation pathway. |
| 82 | [M-CH₂CN]⁺ | Cleavage of the cyanomethyl group. |
| 68 | [M-C₂H₅ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-C₂H₅]⁺ fragment. |
| 54 | [C₄H₆]⁺ | A common fragment in the mass spectra of aliphatic nitriles. |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | A common fragment corresponding to acetonitrile radical cation or an allyl cation. |
digraph "MS_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C7H10N2]+ (m/z 122)"]; M_minus_H [label="[M-H]+ (m/z 121)"]; M_minus_CH3 [label="[M-CH3]+ (m/z 107)"]; M_minus_C2H5 [label="[M-C2H5]+ (m/z 93)"]; M_minus_CH2CN [label="[M-CH2CN]+ (m/z 82)"]; Fragment_68 [label="[C4H4N]+ (m/z 68)"];
M -> M_minus_H [label="-H"]; M -> M_minus_CH3 [label="-CH3"]; M -> M_minus_C2H5 [label="-C2H5"]; M -> M_minus_CH2CN [label="-CH2CN"]; M_minus_C2H5 -> Fragment_68 [label="-HCN"]; }
Caption: Predicted major fragmentation pathways for 2-Ethyl-2-methylsuccinonitrile in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for the analysis of volatile organic compounds.[11]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a liquid sample, GC-MS is often preferred for its ability to separate the analyte from any impurities.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The spectroscopic characterization of 2-Ethyl-2-methylsuccinonitrile, while not extensively documented in public databases, can be reliably predicted based on fundamental principles and data from analogous compounds. The key identifying features are the characteristic nitrile stretch in the IR spectrum, the distinct sets of proton and carbon signals in the NMR spectra reflecting the molecule's asymmetry, and the predictable fragmentation pattern in the mass spectrum. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar compounds, ensuring accurate identification and characterization in a research or industrial setting.
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